molecular formula C8H3ClF4O2 B1318722 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride CAS No. 886499-09-8

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride

Cat. No.: B1318722
CAS No.: 886499-09-8
M. Wt: 242.55 g/mol
InChI Key: VRBPADDPEPISOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C8H3F4O3+SOCl2C8H3ClF4O2+SO2+HCl\text{C8H3F4O3} + \text{SOCl2} \rightarrow \text{C8H3ClF4O2} + \text{SO2} + \text{HCl} C8H3F4O3+SOCl2→C8H3ClF4O2+SO2+HCl

This method is efficient and commonly used in laboratory settings .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the safe and efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-fluoro-4-(trifluoromethoxy)benzoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    3-Fluoro-4-(trifluoromethoxy)benzoic acid: Formed from hydrolysis.

Scientific Research Applications

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

    Agrochemicals: Employed in the production of herbicides and pesticides.

    Dyestuffs: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in pharmaceutical applications, the resulting amides or esters may interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

3-fluoro-4-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-7(14)4-1-2-6(5(10)3-4)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBPADDPEPISOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253549
Record name 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-09-8
Record name 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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